molecular formula C7H10O4S B101473 3,5-Methanocyclopent[d]-1,2-oxathiol-6-ol,hexahydro-,2,2-dioxide(9CI) CAS No. 15486-54-1

3,5-Methanocyclopent[d]-1,2-oxathiol-6-ol,hexahydro-,2,2-dioxide(9CI)

Cat. No. B101473
CAS RN: 15486-54-1
M. Wt: 190.22 g/mol
InChI Key: FINFXYAYRYNUNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Methanocyclopent[d]-1,2-oxathiol-6-ol,hexahydro-,2,2-dioxide(9CI), commonly known as MCT-1, is a cyclic sulfone compound that has been studied for its potential applications in various fields, including medical research and drug development.

Mechanism Of Action

The mechanism of action of MCT-1 is not fully understood, but studies have suggested that it may work by inhibiting various enzymes, including topoisomerase II and Hsp90. In addition, MCT-1 may also work by inducing oxidative stress in cells, leading to apoptosis.

Biochemical And Physiological Effects

Studies have shown that MCT-1 can have various biochemical and physiological effects on cells. For example, MCT-1 has been shown to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and apoptosis. In addition, MCT-1 has been shown to inhibit the activity of various enzymes, including topoisomerase II and Hsp90, which are involved in DNA replication and protein folding, respectively.

Advantages And Limitations For Lab Experiments

One of the advantages of using MCT-1 in lab experiments is that it is relatively easy to synthesize and purify. In addition, MCT-1 has been shown to be effective in inhibiting the growth of cancer cells and inducing apoptosis, making it a promising candidate for further research. However, one of the limitations of using MCT-1 in lab experiments is that its mechanism of action is not fully understood, making it difficult to optimize its use in various applications.

Future Directions

There are several future directions for research on MCT-1. One area of research is to further investigate its potential as an anti-cancer agent, including its efficacy in treating different types of cancer. In addition, further research is needed to better understand its mechanism of action and optimize its use in various applications. Finally, future research could also explore the potential of MCT-1 in treating other diseases, including Alzheimer's disease and Parkinson's disease.

Scientific Research Applications

MCT-1 has been studied for its potential applications in various fields, including medical research and drug development. One of the primary areas of research has been its potential as an anti-cancer agent. Studies have shown that MCT-1 can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. In addition, MCT-1 has been studied for its potential as an anti-inflammatory agent, as well as its potential to treat other diseases, including Alzheimer's disease and Parkinson's disease.

properties

CAS RN

15486-54-1

Product Name

3,5-Methanocyclopent[d]-1,2-oxathiol-6-ol,hexahydro-,2,2-dioxide(9CI)

Molecular Formula

C7H10O4S

Molecular Weight

190.22 g/mol

IUPAC Name

5,5-dioxo-4-oxa-5λ6-thiatricyclo[4.2.1.03,7]nonan-2-ol

InChI

InChI=1S/C7H10O4S/c8-6-3-1-4-5(2-3)12(9,10)11-7(4)6/h3-8H,1-2H2

InChI Key

FINFXYAYRYNUNQ-UHFFFAOYSA-N

SMILES

C1C2CC3C1C(C2O)OS3(=O)=O

Canonical SMILES

C1C2CC3C1C(C2O)OS3(=O)=O

synonyms

3,5-Methanocyclopent[d]-1,2-oxathiol-6-ol,hexahydro-,2,2-dioxide(9CI)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into a three-necked flask having an inner volume of 300 mL equipped with a stirrer, a thermometer and a dropping funnel, the whole amount of “Aqueous Solution D” obtained above was charged, and cooled down to 10° C. 99% Formic acid (10.8 g, 0.232 mol) was weighed into a dropping funnel, and added dropwise to the reaction system so that the inner temperature of the reaction system was maintained in a range of 11 to 15° C. After that, the inner temperature was raised up to 50 to 52° C. by heating, and then 30% hydrogen peroxide aqueous solution (18.69 g, 0.165 mol) weighed and contained in another dropping funnel was added dropwise to the reaction system over 3 hours. After completion of the dropping, the inner temperature of the reaction system was also maintained at around 50° C. After 21 hours from completion of the dropping, the reaction liquid was analyzed by HPLC to confirm that conversion ratio of 2,6-dimethylpyridinium 5-bornene-2-sulfonate was 98.4%. After cooling down the reaction liquid to 15° C., sodium sulfite was added slowly to the reaction system so that the inner temperature of the reaction system was maintained in a range of 15 to 18° C. until a starch paper did not detect hydrogen peroxide. Subsequently, sodium hydrogen carbonate was added slowly to adjust pH of the reaction liquid at 7.0 so that the inner temperature of the reaction system was maintained in a range of 17 to 20° C. The reaction liquid was extracted with ethyl acetate (100 g) twice, the resultant organic layers were combined, and washed with water (25 g), then concentrated under the reduced pressure until the amount of the liquid became 37.4 g. Isopropyl ether (21.0 g) was added to the resultant concentrated liquid in a heated state at 50° C., then the mixture was cooled down to 5° C. at a rate of about 10° C./hour, to precipitate crystal of the product. After filtering the precipitated crystal, the filtered out crystal was washed with isopropyl ether (6.0 g) at 5° C., and dried at 40° C. for hours under the reduced pressure, to obtain 2-hydroxy-4-oxa-5-thiatricyclo[4.2.1.03,7]nonane 5,5-dioxide (7.86 g, purity: 98.1%, 0.041 mol). It should be noted that, yield of the product from 5-norbornene-2-sulfonyl chloride was 46.8%.
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2,6-dimethylpyridinium 5-bornene-2-sulfonate
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Synthesis routes and methods II

Procedure details

Into a three-necked flask having an inner volume of 2 L equipped with a stirrer, a thermometer and a dropping funnel, the whole amount of “Aqueous Solution B” obtained above was charged, and cooled down to 10° C. 99% Formic acid (93.27 g, 2.01 mol) was weighed and added dropwise to the reaction system so that the inner temperature of the reaction system was maintained in a range of 11 to 15° C. After that, the inner temperature was raised up to 50 to 53° C. by heating, and then 30% hydrogen peroxide aqueous solution (162.5 g, 1.43 mol) weighed and contained in another dropping funnel was added dropwise to the reaction system over 3 hours. After completion of the dropping, the inner temperature of the reaction system was also maintained at around 50° C. After 17 hours from completion of the dropping, the reaction liquid was analyzed by HPLC to confirm that conversion ratio of pyridinium 5-bornene-2-sulfonate was 99.0%. After cooling down the reaction liquid to 15° C., sodium sulfite was added slowly to the reaction system so that the inner temperature of the reaction system was maintained in a range of 15 to 18° C. until a starch paper did not detect hydrogen peroxide. Subsequently, sodium hydrogen carbonate was added slowly to adjust pH of the reaction liquid at 7.5 so that the inner temperature of the reaction system was maintained in a range of 17 to 20° C. The reaction liquid was extracted with ethyl acetate (900 g) twice, and the resultant organic layers were combined, washed with water (200 g), and then concentrated under the reduced pressure until the amount of the liquid became 226.9 g. Isopropyl ether (169.5 g) was added to the resultant concentrated liquid in a heated state at 50° C., then the mixture was cooled down to 5° C. at a rate of about 10° C./hour, to precipitate crystal of the product. After filtering the precipitated crystal, the filtered out crystal was washed with isopropyl ether (50 g) at 5° C., and dried at 40° C. for 2 hours under the reduced pressure, to obtain 2-hydroxy-4-oxa-5-thiatricyclo[4.2.1.03,7]nonane 5,5-dioxide (88.8 g, purity: 99.0%, 0.462 mol). It should be noted that, yield of the product from 5-norbornene-2-sulfonyl chloride was 61.5%.
[Compound]
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pyridinium 5-bornene-2-sulfonate
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Synthesis routes and methods III

Procedure details

Into a three-necked flask having an inner volume of 300 mL equipped with a stirrer, a thermometer and a dropping funnel, the whole amount of “Aqueous Solution C” obtained above was charged, and cooled down to 10° C. 99% Formic acid (10.8 g, 0.232 mol) was weighed into a dropping funnel, and added dropwise to the reaction system so that the inner temperature of the reaction system was maintained in a range of 11 to 15° C. After that, the inner temperature was raised up to 50 to 52° C. by heating, and then 30% hydrogen peroxide aqueous solution (18.69 g, 0.165 mol) weighed and contained in another dropping funnel was added dropwise to the reaction system over 3 hours. After completion of the dropping, the inner temperature of the reaction system was also maintained at around 50° C. After 21 hours from completion of the dropping, the reaction liquid was analyzed by HPLC to confirm that conversion ratio of 2-methylpyridinium 5-bornene-2-sulfonate was 98.1%. After cooling down the reaction liquid to 15° C., sodium sulfite was added slowly to the reaction system so that the inner temperature of the reaction system was maintained in a range of 15 to 18° C. until a starch paper did not detect hydrogen peroxide. Subsequently, sodium hydrogen carbonate was added slowly to adjust pH of the reaction liquid at 7.0 so that the inner temperature of the reaction system was maintained in a range of 17 to 20° C. The reaction liquid was extracted with ethyl acetate (100 g) twice, the resultant organic layers were combined, washed with water (25 g), and then concentrated under the reduced pressure until the amount of the liquid became 35.1 g. Isopropyl ether (21.0 g) was added to the resultant concentrated liquid in a heated state at 50° C., then the mixture was cooled down to 5° C. at a rate of about 10° C./hour, to precipitate crystal of the product. After filtering the precipitated crystal, the filtered out crystal was washed with isopropyl ether (6.0 g) at 5° C., and dried at 40° C. for hours under the reduced pressure, to obtain 2-hydroxy-4-oxa-5-thiatricyclo[4.2.1.03,7]nonane 5,5-dioxide (8.74 g, purity: 98.6%, 0.045 mol). It should be noted that, yield of the product from 5-norbornene-2-sulfonyl chloride was 52.3%.
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2-methylpyridinium 5-bornene-2-sulfonate
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Synthesis routes and methods IV

Procedure details

Into a three-necked flask having an inner volume of 3 L equipped with a stirrer, a thermometer and a dropping funnel, the whole amount of “Aqueous Solution A” obtained above was poured, and cooled down to 10° C. 99% Formic acid (93.27 g, 2.01 mol) was weighed into a dropping funnel, and added dropwise to the reaction system so that the inner temperature of the reaction system was maintained in a range of 11 to 15° C. After that, the inner temperature was raised up to 50 to 53° C. by heating, and then 30% hydrogen peroxide aqueous solution (162.50 g, 1.43 mol) weighed and contained in another dropping funnel was added dropwise to the reaction system over 3 hours. It should be noted that, after completion of the dropping, the inner temperature of the reaction system was also maintained at around 50° C. After 17 hours from completion of the dropping, the reaction liquid was analyzed by HPLC to confirm that conversion ratio of sodium 5-bornene-2-sulfonate was 98.7%. After cooling down the reaction liquid to 15° C., sodium sulfite was added slowly to the reaction system so that the inner temperature of the reaction system maintained in a range of 15 to 19° C. until a starch paper did not detect hydrogen peroxide. Subsequently, sodium hydrogen carbonate was added slowly to adjust pH of the reaction liquid at 7.3 so that the inner temperature of the reaction system was maintained in a range of 15 to 17° C. The reaction liquid was extracted with ethyl acetate (900 g) twice, and the obtained organic layers were combined, washed with water (200 g), and then concentrated under the reduced pressure until the amount of the liquid became 138.3 g. Isopropyl ether (103.7 g) was added to the resultant concentrated liquid in a heated state at 50° C., then the reaction liquid was cooled down to 5° C. at a rate of about 10° C./hour, to precipitate crystal of the product. After filtering the precipitated crystal, the filtered out crystal was washed with isopropyl ether (50 g) at 5° C., and dried at 40° C. for 2 hours under the reduced pressure, to obtain 2-hydroxy-4-oxa-5-thiatricyclo[4.2.1.03,7]nonane 5,5-dioxide (53.9 g, purity: 99.1%, 0.281 mol). It should be noted that, yield of the product from 5-norbornene-2-sulfonyl chloride was 38.1%.
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